Cimetidine EP Impurity B

Description

Significance of Impurity Profiling in Pharmaceutical Science

The practice of impurity profiling is a cornerstone of modern pharmaceutical development and quality assurance. longdom.orgijpsjournal.com Its importance stems from the potential of impurities, even at trace levels, to adversely affect the quality, safety, and efficacy of a drug. longdom.orgbiomedres.us Some impurities may be toxic, while others could be reactive and lead to the degradation of the API, thereby reducing the product's shelf-life and potency. longdom.orgbiomedres.us

A comprehensive impurity profile provides a detailed "fingerprint" of a drug substance, offering crucial insights into the consistency and control of the manufacturing process. pharmainfo.in This information is vital for regulatory bodies to assess the safety of a pharmaceutical product. longdom.org Furthermore, a thorough understanding of a drug's impurity profile is essential for setting appropriate specifications and ensuring batch-to-batch consistency, which are fundamental requirements for Good Manufacturing Practices (GMP).

Contextualization of Cimetidine (B194882) and its Related Substances within Pharmaceutical Manufacturing

Cimetidine is a well-established histamine (B1213489) H2-receptor antagonist used to inhibit gastric acid secretion. nih.govwikipedia.org It is synthesized through a multi-step chemical process. nih.gov As with any synthetic pharmaceutical product, the manufacturing process of cimetidine can lead to the formation of related substances, or impurities. conicet.gov.ar These can include starting materials, by-products, intermediates, and degradation products. pharmainfo.in

The control of these impurities is a critical aspect of cimetidine production. The European Pharmacopoeia (EP) lists several potential impurities for cimetidine, designated with letters (e.g., Impurity A, Impurity B, etc.). drugfuture.comcymitquimica.com Each of these represents a specific chemical entity that must be monitored and controlled within strict limits to ensure the quality and safety of the final cimetidine product.

Definition and Regulatory Classification of Cimetidine EP Impurity B

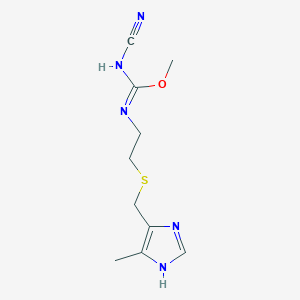

This compound is a specific, identified impurity of cimetidine. Its chemical name is Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate. alentris.orgcymitquimica.comveeprho.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 138035-55-9 | C10H15N5OS | 253.32 |

This impurity is structurally related to cimetidine and is monitored during the quality control of the API.

European Pharmacopoeia (EP) Standards and Monograph Relevance

The European Pharmacopoeia provides detailed monographs for active substances, including cimetidine. cymitquimica.com These monographs outline the quality standards, including tests and acceptance criteria for impurities. The cimetidine monograph specifies the limits for both specified and unspecified impurities. drugfuture.com

For related substances, the EP often employs chromatographic techniques to separate and quantify impurities. The monograph for cimetidine details a liquid chromatography method and provides relative retention times for the identification of various impurities, including Impurity B. drugfuture.com The limits for these impurities are set to ensure that the final product is of the required purity. The EP also provides reference standards for these impurities to facilitate their accurate identification and quantification. pharmacompass.com

International Council for Harmonisation (ICH) Guidelines Compliance (e.g., ICH Q3B(R2))

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH Q3B(R2) guideline specifically addresses impurities in new drug products. europa.eueuropa.eugmp-compliance.orgich.org This guideline establishes thresholds for reporting, identifying, and qualifying degradation products in new drug products. ich.org

The thresholds are based on the maximum daily dose of the drug and are as follows:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |

| > 1 g | 0.05% | 0.10% or 2.0 mg TDI, whichever is lower | 0.15% or 2.0 mg TDI, whichever is lower |

TDI: Total Daily Intake

While ICH Q3B(R2) applies to new drug products, its principles are often applied to existing drug products as well. europa.eu The guideline mandates that any degradation product observed at a level greater than the identification threshold during stability studies should be identified. ich.org Furthermore, if an impurity is found at a level above the qualification threshold, its biological safety must be evaluated. gmpinsiders.com Manufacturers of cimetidine products must therefore ensure that the levels of this compound, and other impurities, are controlled within the limits set by the relevant pharmacopoeia and are in compliance with the principles outlined in ICH guidelines. europa.eugmpinsiders.com

Structure

3D Structure

Properties

IUPAC Name |

methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULTRKNQVUZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCN=C(NC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Formation and Synthetic Pathways

Elucidation of Formation Pathways During Cimetidine (B194882) Synthesis

The primary synthesis of cimetidine involves the reaction between N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine and 4-halomethyl-5-methylimidazole. However, under certain conditions, side reactions can occur, leading to the formation of impurities, including Impurity B.

Cimetidine EP Impurity B arises from a key side reaction where methylation occurs at an unintended site. Instead of the desired methylation on the guanidine (B92328) nitrogen, the carbamimidate nitrogen is methylated, resulting in the formation of Impurity B. This misdirected alkylation is a significant pathway for the generation of this particular impurity. Another less common side reaction that can occur is the oxidation of the thioether group, which would lead to sulfoxide (B87167) derivatives.

The formation of this compound is highly sensitive to several critical process parameters. Precise control of these factors is essential to minimize its generation during large-scale production.

pH: Inadequate pH control is a primary contributor to the formation of Impurity B. The optimal pH range for the main reaction is between 8.5 and 9.0. Deviations below this range, particularly below pH 8.0, can lead to the protonation of the guanidine group. This protonation makes the intended methylation site less available, thereby redirecting the methylating agent to other nucleophilic sites, such as the carbamimidate nitrogen.

Temperature: The reaction temperature also plays a crucial role. While the optimal temperature range is 25–30°C, an increase above 30°C can enhance the rate of side reactions, leading to a higher yield of Impurity B.

Solvent: The choice of solvent can influence the reactivity of the methylating agent. Polar aprotic solvents, such as methanol, can increase the likelihood of side reactions. A common solvent system is a methanol/water mixture.

Methylating Agent: The type and concentration of the methylating agent are also critical. An excess of the methylating agent, such as methyl iodide, can increase the probability of off-target methylation and thus the formation of Impurity B.

Below is a table summarizing the influence of these parameters:

Table 1: Influence of Process Parameters on this compound Formation| Parameter | Optimal Range | Effect on Impurity B Formation Outside Optimal Range |

|---|---|---|

| pH | 8.5–9.0 | Below pH 8.5, formation can increase by 15–20%. |

| Temperature | 25–30°C | Above 30°C, formation can increase by 10%. |

| Solvent | Methanol/water (3:1) | Polar solvents can increase methylation side reactions. |

| Methylating Agent | Controlled stoichiometry | Excess agent increases impurity yield. |

Degradation Pathways Leading to this compound

Cimetidine can degrade under various stress conditions, potentially leading to the formation of Impurity B and other degradation products. conicet.gov.ar Understanding these pathways is crucial for ensuring the stability and quality of the final drug product.

Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. europa.eu For Cimetidine, accelerated stability studies, often conducted at elevated temperatures and humidity (e.g., 40°C / 75% RH), are used to predict the long-term stability and identify potential degradation products like Impurity B. ijpsjournal.com These studies help in establishing appropriate storage conditions and shelf-life for the drug product. biomedres.us The dry compound of cimetidine is reported to be stable for five years when stored in a closed container at room temperature. nih.gov

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used in accelerated stability studies. nih.gov This is intentionally done to generate degradation products and provide insight into the degradation pathways. nih.govresearchgate.net Common forced degradation conditions include exposure to acid, base, oxidation, heat, and light. researchgate.net For Cimetidine, oxidative stress can lead to the formation of sulfoxide derivatives, and hydrolysis can also contribute to its degradation. conicet.gov.arcabidigitallibrary.org These studies are instrumental in developing and validating stability-indicating analytical methods capable of separating and quantifying all potential impurities. biomedres.ussgs.com

Intentional Synthesis of this compound for Reference Standard Production

The availability of pure this compound is necessary for its use as a reference standard in analytical testing. cleanchemlab.com This allows for the accurate identification and quantification of the impurity in batches of Cimetidine. The intentional synthesis of Impurity B for this purpose would likely involve a controlled reaction that specifically targets the methylation of the carbamimidate nitrogen of a suitable precursor. This can be achieved by carefully selecting the reaction conditions, such as pH and the type of methylating agent, to favor the formation of Impurity B over the main Cimetidine product. Following the synthesis, purification techniques such as fractional crystallization or chromatography would be employed to isolate the impurity to a high degree of purity.

Methodological Approaches for Targeted Synthesis

The deliberate synthesis of this compound, chemically identified as Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate, is approached by modifying the established synthetic route for cimetidine. synzeal.comalentris.orgcymitquimica.com The formation of this impurity is typically a consequence of a side reaction during the main synthesis, where alkylation occurs at an alternative nucleophilic site.

The primary synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methylimidazole in an alkaline, aqueous organic solvent environment. google.com this compound is formed when methylation occurs on the carbamimidate nitrogen instead of the intended guanidine nitrogen. A targeted synthesis to maximize the yield of Impurity B would therefore involve intentionally creating conditions that favor this alternative reaction pathway.

A key factor influencing the site of methylation is the pH of the reaction medium. The standard cimetidine synthesis is conducted at a pH range of 8.0 to 9.5. google.com However, deviations below this range, particularly below pH 8.0, lead to the protonation of the guanidine group. This protonation reduces the nucleophilicity of the intended nitrogen, thereby redirecting the methylating agent to other available nucleophilic sites, which results in the formation of this compound.

Therefore, a methodological approach for the targeted synthesis of Impurity B involves carrying out the condensation reaction between its precursors at a controlled pH below 8.0.

Table 1: Parameters for Targeted Synthesis of this compound

| Parameter | Description | Rationale |

| Reactant 1 | N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine | The core guanidine intermediate in cimetidine synthesis. |

| Reactant 2 | 4-halomethyl-5-methylimidazole (e.g., 4-chloromethyl-5-methylimidazole) | The imidazole-containing alkylating agent. google.com |

| Solvent System | Water-soluble organic solvent (e.g., methanol-water mixture) | Provides a medium for the reaction to proceed. google.com |

| pH Control | Maintained below 8.0 | Promotes protonation of the guanidine group, redirecting alkylation to form Impurity B. |

| Temperature | Reduced Temperature | May increase the purity of the final product by minimizing other side reactions. google.com |

| Atmosphere | Inert Atmosphere | Helps to prevent oxidation, particularly of the sulfur atom. google.com |

Purification Techniques for Isolated Impurity B (e.g., Fractional Crystallization, Preparative Chromatography)

Following a targeted synthesis or isolation from a crude cimetidine mixture, robust purification techniques are necessary to obtain this compound in a highly pure form for use as a reference standard. The principal methods employed are fractional crystallization and preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net

Fractional Crystallization

Fractional crystallization is an effective technique that leverages differences in solubility between cimetidine and its impurities within a specific solvent system. For this compound, a well-documented method involves using a methanol-water mixture. The process typically begins by dissolving the crude hydrochloride salt mixture in methanol. Subsequently, water is added incrementally to the solution. Due to its lower solubility in the methanol-water system compared to cimetidine hydrochloride, Impurity B precipitates out of the solution and can be collected. The principle of using fractional crystallization for purifying guanidine-related compounds is a recognized chemical practice. google.comrsc.org

Preparative Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) offers a high-resolution method for isolating specific impurities from a complex mixture. nih.govresearchgate.net For cimetidine impurities, including Impurity B, both normal-phase and reversed-phase preparative HPLC have been utilized. nih.govresearchgate.netsielc.com

Normal-Phase Preparative HPLC: This technique has been successfully used to isolate minor cimetidine impurities from crude batches. nih.govresearchgate.net It involves a polar stationary phase and a non-polar mobile phase to achieve separation.

Reversed-Phase Preparative HPLC (RP-HPLC): RP-HPLC methods are often scalable and suitable for isolating impurities in preparative quantities. sielc.com A typical system would use a non-polar stationary phase (like C18) with a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as phosphate (B84403) buffer or, for mass spectrometry compatibility, formic acid. sielc.com Porous graphitic carbon columns have also been shown to be effective for the separation of cimetidine and its related compounds. researchgate.net

Table 2: Purification Techniques for this compound

| Technique | Key Parameters | Principle of Separation |

| Fractional Crystallization | Solvent System: Methanol-water Form: Hydrochloride salt | Based on the lower solubility of this compound relative to cimetidine in the specified solvent system, leading to its selective precipitation. |

| Normal-Phase Preparative HPLC | Stationary Phase: Polar (e.g., silica)Mobile Phase: Non-polar | Separation is based on the differential adsorption and desorption of the compounds on the polar stationary phase. nih.govresearchgate.net |

| Reversed-Phase Preparative HPLC | Stationary Phase: Non-polar (e.g., C18, Porous Graphitic Carbon) researchgate.netsielc.comMobile Phase: Polar (e.g., Acetonitrile/Water with buffer) sielc.com | Separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. sielc.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are particularly well-suited for the analysis of Cimetidine (B194882) and its related substances due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust and reliable HPLC method is a critical step in the quality control of Cimetidine. This process involves the careful optimization of several parameters to achieve adequate separation of Cimetidine EP Impurity B from the parent drug and other potential impurities. researchgate.net Method validation is then performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure the method is fit for its intended purpose.

The choice of the stationary phase is fundamental to achieving the desired chromatographic separation. For the analysis of Cimetidine and its impurities, reversed-phase columns are commonly employed. researchgate.netresearchgate.net C18 (octadecylsilyl) columns are a popular choice due to their versatility and ability to separate a wide range of compounds. researchgate.netresearchgate.net However, other stationary phases, such as C8 (octylsilyl) or those with embedded polar groups, may also be considered to fine-tune the selectivity for specific impurity profiles. researchgate.netresearchgate.net The selection of the stationary phase is guided by the physicochemical properties of Cimetidine and this compound, aiming for optimal resolution and peak shape.

A study detailing the simultaneous determination of cimetidine and related compounds utilized a LiChrosorb RP-18 column, demonstrating the effectiveness of this stationary phase. researchgate.net Another method for the simultaneous determination of ibuprofen (B1674241) and famotidine (B1672045) (another H2-receptor antagonist) employed a C8 column. researchgate.net

| Stationary Phase | Typical Application | Reference |

| C18 (Octadecylsilyl) | General purpose reversed-phase separation of a wide range of compounds. | researchgate.netresearchgate.net |

| C8 (Octylsilyl) | Used for compounds that may be too strongly retained on a C18 column. | researchgate.netresearchgate.net |

| Porous Graphitic Carbon (PGC) | Suitable for the analysis of polar compounds. | researchgate.net |

The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, plays a crucial role in the retention and elution of analytes. For the separation of this compound, a common approach involves a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). researchgate.net The pH of the buffer is a critical parameter that can be adjusted to control the ionization state of the analytes and thereby influence their retention. researchgate.net

Gradient elution, where the proportion of the organic modifier is varied during the chromatographic run, is often preferred over isocratic elution (constant mobile phase composition) for complex samples containing multiple impurities. researchgate.netchromatographyonline.comresearchgate.net A gradient allows for the efficient elution of both early and late-eluting peaks, improving resolution and reducing analysis time. chromatographyonline.com A typical gradient might start with a low percentage of acetonitrile to retain the polar impurities and gradually increase the acetonitrile concentration to elute the more non-polar compounds. chromatographyonline.com

For instance, one method for analyzing cimetidine and its impurities uses a mobile phase of acetonitrile and a phosphate buffer (pH 6.8) in a 65:35 ratio. Another study employed a mobile phase of acetonitrile and 0.01 M phosphate buffer at pH 3.0 containing an ion-pairing agent. researchgate.net

| Mobile Phase Component | Role | Typical Concentration/Ratio | Reference |

| Acetonitrile | Organic modifier | Varies (e.g., 14% to 80%) | researchgate.netresearchgate.net |

| Phosphate Buffer | Aqueous component, controls pH | 0.01 M to 0.1 M | researchgate.net |

| Triethylamine (TEA) | Mobile phase additive to improve peak shape | ~0.2% | researchgate.net |

| Ion-Pairing Agent (e.g., octanesulfonate) | Enhances retention of ionic compounds | 0.005 M | researchgate.net |

UV-Vis spectrophotometry is the most common detection method used in HPLC for the analysis of Cimetidine and its impurities. researchgate.net The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. The wavelength is typically chosen at the maximum absorbance (λmax) of the analyte of interest to ensure the best possible signal-to-noise ratio. For Cimetidine, the λmax is around 218 nm. nih.gov However, to avoid high background absorbance from the mobile phase or other components, a different wavelength, such as 220 nm or 228 nm, may be selected. researchgate.net In some cases, a wavelength of 244 nm has been used to reduce the absorbance to within the linear range of the detector. nih.gov The optimization process involves scanning the UV spectrum of this compound to identify a wavelength that provides a good response for the impurity while minimizing interference from the API and other components. uobabylon.edu.iq

| Analyte | Reported Detection Wavelength (nm) | Reference |

| Cimetidine | 218 (λmax), 220, 228, 244 | researchgate.netnih.gov |

| Cimetidine and Impurities | 220 | |

| Cimetidine and other drugs | 207, 228 | researchgate.netnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity. veeprho.com The application of UPLC for the analysis of drug-related impurities, including those of Cimetidine, can provide significant advantages in terms of throughput and the ability to detect and quantify very low levels of impurities. researchgate.netveeprho.com The principles of method development for UPLC are similar to those for HPLC, but the system's lower dispersion requires careful optimization of all parameters to fully realize its performance benefits.

Ion-Pair Reversed-Phase Chromatography

For impurities that are ionic or highly polar and thus poorly retained on traditional reversed-phase columns, ion-pair reversed-phase chromatography can be an effective technique. researchgate.netnih.gov This method involves the addition of an ion-pairing agent to the mobile phase. researchgate.net The ion-pairing agent, which has a charge opposite to that of the analyte, forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. researchgate.net This technique has been successfully used for the detection of minor impurities in Cimetidine at levels below 0.1%. nih.gov Common ion-pairing agents include alkyl sulfonates, such as heptanesulfonate or octanesulfonate. researchgate.net

Spectrometric Characterization Techniques for Structural Elucidation

Spectrometric methods are indispensable for the definitive identification and structural elucidation of pharmaceutical impurities. These techniques provide detailed information about the molecular weight, elemental composition, functional groups, and the precise arrangement of atoms within the molecule.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely applied in pharmaceutical analysis for the identification and quantification of impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like this compound. nih.govacs.org It allows for the generation of intact molecular ions, providing crucial information for structural confirmation. The complementarity of ESI-MS with liquid chromatography (LC-MS) is highly valuable, as it allows for the separation of impurities from the active pharmaceutical ingredient (API) before mass analysis. In the analysis of cimetidine and its impurities, ESI-MS has been instrumental in confirming the structures of various related substances. nih.govacs.org

Table 1: ESI-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₅OS | klivon.com |

| Molecular Weight | 253.32 g/mol | klivon.com |

| Ionization Mode | Positive | nih.govacs.org |

| Observed Ion (M+H)⁺ | m/z 254.3 | nih.govacs.org |

This table summarizes typical ESI-MS data obtained for this compound.

High-Resolution Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers exceptional elemental specificity and is particularly useful for detecting heteroatoms like sulfur within a molecule. nih.govacs.orgacs.org When coupled with liquid chromatography (LC), ICP-MS can specifically detect sulfur-containing compounds, making it an ideal technique for identifying sulfur-containing impurities in drugs like cimetidine. nih.govacs.org This method has demonstrated the ability to detect structurally related impurities in cimetidine at levels well below the 0.1% mass fraction. nih.govacs.org The limit of detection for cimetidine by SF-ICP-MS in solution was found to be approximately 4-20 ng/g. nih.gov

Key Findings from ICP-MS Studies:

High Sensitivity: Capable of detecting sulfur-containing impurities at very low concentrations. nih.govacs.org

Specificity: Provides unambiguous detection of sulfur-containing molecules in a complex matrix. nih.govacs.org

Complementary to ESI-MS: The combination of ICP-MS and ESI-MS provides comprehensive structural and elemental information. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. gmpinsiders.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise determination of the molecular structure of impurities like this compound. klivon.com

¹H NMR Spectroscopy: Proton NMR spectra provide information on the number of different types of protons and their neighboring protons. Specific chemical shifts (δ) are indicative of particular functional groups and structural motifs. For this compound, characteristic signals can be assigned to the protons of the imidazole (B134444) ring, the methyl groups, and the ethylthio chain.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound will give a distinct signal in the ¹³C NMR spectrum, further confirming its structure. klivon.com

Table 2: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 2.25 | s | 3H | Imidazole-CH₃ | |

| 3.15 | t | 2H | -SCH₂ | |

| 3.85 | s | 3H | -OCH₃ |

This table presents typical proton NMR data for this compound in DMSO-d₆. 's' denotes a singlet and 't' denotes a triplet.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the nitrile (C≡N) and imidazole (C=N) groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| 2240 | C≡N (Nitrile) stretch | |

| 1650 | C=N (Imidazole) stretch |

This table highlights the characteristic infrared absorption frequencies for the key functional groups in this compound.

Mass Spectrometry (MS) Applications

Method Validation Parameters and Regulatory Compliance in Analytical Procedures

The validation of analytical methods is a critical requirement by regulatory agencies such as the International Council for Harmonisation (ICH) to ensure the reliability and accuracy of data for impurity profiling. chemass.si The validation process for analytical procedures used to quantify this compound must adhere to the ICH Q2(R1) guidelines. chemass.si

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and excipients. npra.gov.my

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. npra.gov.my

Accuracy: The closeness of the test results obtained by the method to the true value. npra.gov.my

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). npra.gov.my

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. npra.gov.my

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. npra.gov.my

Regulatory guidelines, such as ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, set thresholds for reporting, identification, and qualification of impurities. gmpinsiders.comeuropa.eu For unidentified impurities like this compound, the ICH Q3B(R2) guideline mandates a threshold of ≤0.10% for drug products with a maximum daily dose of ≤2 g.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present, such as other impurities, degradation products, or matrix components. europa.euchromatographyonline.com For this compound, the method must demonstrate that it can separate the impurity B peak from the main cimetidine peak and other related impurities. drugfuture.com

Methodologies to establish specificity include:

Spiking Studies: A pure drug substance is spiked with known levels of impurities, including Impurity B, to demonstrate that the assay result for the impurity is unaffected by the presence of the API and other components. europa.eu

Forced Degradation: The drug substance is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to produce degradation products. npra.gov.my The analytical method must be able to resolve Impurity B from any potential degradants formed. npra.gov.myresearchgate.net

Chromatographic Resolution: In HPLC methods, adequate resolution between the peak for Impurity B and the closest eluting peak is a key indicator of specificity. drugfuture.com The European Pharmacopoeia (EP) mandates the use of a system suitability solution containing cimetidine and its specified impurities (B, C, D, E, G, and H) to verify resolution. drugfuture.com While the EP specifies a minimum resolution of 1.5 between impurities C and D, the principle of ensuring baseline separation applies to all impurities, including Impurity B. drugfuture.com

Peak Purity Analysis: The use of a photodiode array (PDA) detector or mass spectrometry (MS) can confirm the homogeneity of the chromatographic peak for Impurity B, ensuring it is not co-eluting with other substances. europa.euchromatographyonline.com

Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample over a specified range. europa.eu The range is the interval between the upper and lower concentrations for which the analytical procedure has been shown to have a suitable level of linearity, accuracy, and precision. europa.eu

For quantifying an impurity like this compound, the analytical range should, at a minimum, span from the limit of quantification (LOQ) to 120% of the specification limit for that impurity. europa.eu The relationship between concentration and analytical response is typically evaluated by linear regression analysis, with the correlation coefficient (r) and coefficient of determination (r²) being key performance indicators. An r² value greater than 0.99 is generally considered acceptable. researchgate.netresearchgate.net

Table 1: Representative Linearity Data for this compound

| Concentration Level (% of Specification) | Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|---|

| LOQ | 0.05 | 5,250 |

| 50% | 0.25 | 26,100 |

| 80% | 0.40 | 42,300 |

| 100% | 0.50 | 53,000 |

| 120% | 0.60 | 63,500 |

| 150% | 0.75 | 79,000 |

Linear Regression Analysis:

Data is illustrative and based on typical performance characteristics for impurity quantification methods.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com

These limits are crucial for impurity analysis to ensure that even trace amounts of this compound can be reliably controlled. chromatographyonline.com Common methods for determining LOD and LOQ include:

Signal-to-Noise (S/N) Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is typically used for LOD, while 10:1 is used for LOQ. chromatographyonline.com

Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. scielo.br

A study utilizing highly sensitive sulfur-specific detection with liquid chromatography coupled to sector field inductively coupled plasma mass spectrometry (SF-ICP-MS) was able to detect sulfur-containing impurities in cimetidine at levels of approximately 4-20 ng/g. acs.orgnih.gov

Table 2: Representative LOD and LOQ Values

| Parameter | Method | Typical Value (as % of test concentration) | Typical Value (µg/mL) |

|---|---|---|---|

| LOD | Based on S/N Ratio of 3:1 | 0.015% | 0.015 |

| LOQ | Based on S/N Ratio of 10:1 | 0.05% | 0.05 |

Data is illustrative and based on typical performance characteristics for impurity quantification methods. nih.gov

Precision and Accuracy

Precision of an analytical procedure expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within-laboratory variations, such as different days, analysts, or equipment. europa.eu

Reproducibility: Precision between laboratories (inter-laboratory studies). europa.eu

For impurity quantification, precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements.

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu For impurity analysis, it is often determined by performing recovery studies on samples spiked with a known quantity of the impurity standard. europa.eu The accuracy is reported as the percentage of recovery. For impurities, recovery is often expected to be within 80% to 120%. researchgate.net

Table 3: Representative Precision and Accuracy Data for this compound

| Concentration Spiked (µg/mL) | Precision (RSD, n=6) | Accuracy (% Recovery, Mean ± SD) |

|---|---|---|

| LOQ (0.05) | ≤ 5.0% | 98.5 ± 4.5 |

| 100% (0.50) | ≤ 2.0% | 101.2 ± 1.8 |

| 150% (0.75) | ≤ 2.0% | 99.8 ± 1.9 |

Data is illustrative and based on typical acceptance criteria for impurity method validation. researchgate.netnih.govnih.gov

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. europa.eu For an HPLC method, robustness is tested by varying parameters such as:

Mobile phase pH (e.g., ± 0.2 units)

Mobile phase composition (e.g., ± 2% organic content)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 10%)

Wavelength of detection (e.g., ± 2 nm)

The system suitability parameters, such as resolution and peak symmetry, should remain within acceptable limits during these variations. scielo.br

Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, or instruments. gavinpublishers.com The ICH guideline includes this concept under intermediate precision. chromatographyonline.com

System Suitability Testing

System Suitability Testing (SST) is an essential part of the analytical procedure, designed to ensure that the chromatographic system is performing adequately for the analysis to be done. wjarr.com Before performing any sample analysis, a system suitability solution is injected to verify the system's performance. The European Pharmacopoeia specifies a system suitability solution for cimetidine that contains Impurity B and other related substances. drugfuture.com

Table 4: Typical System Suitability Test Parameters for Cimetidine Impurity Analysis

| Parameter | Typical Acceptance Criterion | Rationale |

|---|---|---|

| Resolution | ≥ 1.5 between critical peaks (e.g., Impurity C and D) drugfuture.com | Ensures adequate separation of adjacent peaks. |

| Relative Retention Time (RRT) | ~2.0 for Impurity B (relative to Cimetidine) drugfuture.com | Confirms peak identity based on retention. |

| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures good peak shape for accurate integration. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency. |

| Precision of Injections (RSD) | ≤ 5.0% for replicate injections of a standard | Demonstrates the precision of the injection system. |

Acceptance criteria are based on general pharmacopoeial requirements and specific details from the Cimetidine monograph. drugfuture.compmda.go.jp

Chemical Reactivity and Stability Profile

Intrinsic Chemical Reactions of Cimetidine (B194882) EP Impurity B

The inherent reactivity of Cimetidine EP Impurity B is centered around its primary functional groups, which can undergo oxidation, reduction, and substitution reactions.

The thioether group (-S-) in this compound is a primary site for oxidative degradation. This functional group is susceptible to reaction with oxidizing agents, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. This is a common degradation pathway for pharmaceuticals containing thioether moieties. The oxidation typically occurs in a stepwise manner, with the sulfoxide being an intermediate in the formation of the sulfone. fda.gov The presence of even atmospheric oxygen can facilitate these transformations, which are often accelerated by factors such as light and heat.

Table 1: Potential Oxidation Reactions of this compound

| Reactant | Reaction Type | Potential Product |

|---|---|---|

| This compound | Oxidation | This compound Sulfoxide |

| This compound Sulfoxide | Oxidation | This compound Sulfone |

The nitrile group (-C≡N) within the molecule is the principal site for chemical reduction. Standard reduction methodologies can convert the nitrile into a primary amine. This transformation would result in the formation of a new derivative where the cyano group is replaced by an aminomethyl group (-CH₂-NH₂). This reaction fundamentally alters the electronic properties and structure of the molecule.

Table 2: Potential Reduction Reaction of this compound

| Reactant | Reaction Type | Potential Product |

|---|---|---|

| This compound | Reduction | Amine derivative (formation of a primary amine from the nitrile group) |

The imidazole (B134444) ring is a key site for substitution reactions. The nitrogen atom in the ring that is not part of the main chain can be deprotonated under basic conditions, forming an anion that is a potent nucleophile. This anion can then react with various electrophiles, leading to the synthesis of N-substituted derivatives.

It is important to note that this compound contains a methyl group on the imidazole ring, not a hydroxymethyl group. The latter is characteristic of a different impurity, Cimetidine EP Impurity I. smolecule.com Therefore, reactivity discussions for Impurity B should focus on its actual structure. The methyl group itself is generally not reactive towards substitution under standard conditions.

Table 3: Potential Substitution Reaction of this compound

| Reactive Site | Reaction Type | Potential Reactant | Potential Product |

|---|---|---|---|

| Imidazole Ring (N-H) | Electrophilic Substitution | Alkyl Halides, Acyl Chlorides | N-substituted imidazole derivatives |

Impact of Environmental and Process Factors on Impurity B Stability

The stability of this compound is not solely dependent on its intrinsic reactivity but is also significantly influenced by external conditions encountered during synthesis, formulation, and storage.

The reactivity and degradation of this compound are highly sensitive to pH and temperature. The synthesis of the parent compound, cimetidine, is conducted within a specific alkaline pH range of 8.0 to 9.5. google.com Deviations from this optimal pH can promote the formation of impurities. The stability of Impurity B is likewise pH-dependent, as the protonation state of the imidazole ring and the cyanoimino moiety varies with pH, affecting their susceptibility to hydrolysis and other reactions.

Temperature is a critical factor, with elevated temperatures generally accelerating the rate of chemical degradation. researchgate.net Accelerated stability studies for pharmaceuticals are often performed at increased temperatures to predict long-term stability.

Table 4: Influence of Environmental Factors on Impurity B Stability

| Factor | Effect on Stability | Potential Reactions Promoted |

|---|---|---|

| Non-optimal pH (Acidic or highly Basic) | Decreased stability | Hydrolysis, rearrangement |

| Elevated Temperature | Decreased stability | Increased rate of all degradation pathways (oxidation, hydrolysis) |

The chemical environment, defined by the solvents and reagents present, plays a crucial role in the stability of this compound. The presence of residual reactants, such as methylating agents from the synthesis process, could lead to unintended side reactions, for instance, further methylation on the imidazole ring. Similarly, reactive impurities within excipients or solvents can trigger degradation of the drug substance. researchgate.net

The choice of solvent is also critical. Protic solvents, such as water or alcohols, can act as reactants in hydrolysis reactions, particularly at non-neutral pH. The presence of trace amounts of oxidizing agents or metal ions can catalyze the oxidation of the thioether group. Therefore, control over the purity of all materials used in processing is essential to maintain the stability of the final product.

Compound Names

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Cimetidine |

| This compound |

| This compound Sulfoxide |

| This compound Sulfone |

| Cimetidine EP Impurity I |

| Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate |

Degradation Kinetics and Mechanisms of Impurity B

The chemical stability of any pharmaceutical impurity is a critical factor, as degradation can lead to the formation of new, potentially reactive species. Understanding the degradation kinetics and mechanisms of this compound is essential for ensuring the quality and safety of cimetidine drug products. While specific kinetic data such as rate constants for the degradation of this compound are not extensively documented in publicly available literature, its structural similarity to cimetidine allows for predictions of its degradation profile based on studies of the parent drug and general chemical principles.

Forced degradation studies, which involve exposing a compound to stress conditions such as heat, light, humidity, acid, base, and oxidation, are instrumental in elucidating potential degradation pathways. core.ac.uk Such studies on cimetidine have revealed that it is susceptible to degradation through hydrolysis and oxidation. conicet.gov.ar It is therefore anticipated that this compound would exhibit similar vulnerabilities.

Research Findings on Degradation Pathways

Research into the chemical reactivity of this compound suggests several potential degradation pathways. These reactions primarily target the functional groups within its structure, namely the thioether linkage, the imidazole ring, and the cyanoguanidine moiety.

Oxidation: The sulfur atom in the thioether group of this compound is a likely site for oxidation. This reaction would be analogous to the metabolism of cimetidine, where the primary metabolite is cimetidine sulfoxide, formed by the oxidation of the side-chain sulfur. who.intdrugbank.com Further oxidation could potentially lead to the formation of a sulfone. Oxidative degradation can be induced by various oxidizing agents or through exposure to atmospheric oxygen over time. Studies on cimetidine have employed oxidative processes like chlorination and ozonation, which resulted in its complete degradation and the formation of several products through oxidation of the thioether, addition of hydroxyl radicals, and oxidative cleavage. cabidigitallibrary.org

Hydrolysis: The cyanoguanidine and carbamimidate functionalities in this compound may be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Hydrolysis could lead to the cleavage of these groups, resulting in the formation of different degradation products. Cimetidine itself has been reported to be unstable in alkaline solutions. who.int

Photodegradation: Exposure to light can be a source of energy for chemical reactions. Studies on the photochemical fate of cimetidine have shown it to be resistant to direct photolysis but susceptible to indirect photodegradation mediated by singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which are transient oxidants found in sunlit natural waters. acs.org The reaction with singlet oxygen is believed to target the heterocyclic imidazole moiety. acs.org Given the shared structural components, this compound may also undergo similar photolytic degradation. The bimolecular rate constant for the reaction of cimetidine with hydroxyl radicals in water has been determined to be 6.5 ± 0.5 × 10⁹ M⁻¹ s⁻¹, and its reaction with singlet oxygen varies with pH, with rate constants ranging from 3.3 ± 0.3 × 10⁶ M⁻¹ s⁻¹ at low pH to 2.5 ± 0.2 × 10⁸ M⁻¹ s⁻¹ in alkaline solutions. acs.org While these rates are for the parent drug, they suggest that Impurity B would also be reactive towards these species.

Thermal Degradation: Studies on the thermal degradation of cimetidine have shown that it can undergo transformation when heated to high temperatures (160–180 °C), following first-order kinetics. conicet.gov.arresearchgate.net Although this study focused on the parent drug, it indicates that thermal stress could also be a degradation pathway for Impurity B.

The identification and characterization of degradation products are typically carried out using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Stability-indicating analytical methods are developed to separate the drug substance from its impurities and degradation products, allowing for the accurate monitoring of stability over time.

Interactive Data Table: Potential Degradation of this compound

The following table summarizes the potential degradation pathways for this compound based on the available literature for cimetidine and related compounds. This data is qualitative and predictive in nature due to the lack of specific kinetic studies on Impurity B.

| Degradation Type | Stress Condition | Potential Reaction Site | Likely Degradation Products |

| Oxidation | Oxidizing agents (e.g., H₂O₂, O₃), atmospheric oxygen | Thioether sulfur atom | Sulfoxide and sulfone derivatives |

| Hydrolysis | Acidic or alkaline pH, humidity | Cyanoguanidine, Carbamimidate | Cleavage products |

| Photodegradation | UV/Visible light, presence of photosensitizers | Imidazole ring, Thioether | Oxidized and cleaved products |

| Thermal Degradation | High temperature | Multiple sites | Various decomposition products |

Role in Pharmaceutical Quality Control and Research Applications

Utilization as a Certified Reference Material (CRM)

Cimetidine (B194882) EP Impurity B is widely used as a Certified Reference Material (CRM) or a pharmaceutical secondary standard in analytical laboratories. sigmaaldrich.comsigmaaldrich.com These standards are qualified as CRMs and are produced and certified under stringent quality management systems, such as ISO 17034 (for the production of reference materials) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). sigmaaldrich.com

The availability of a well-characterized CRM for Cimetidine EP Impurity B is indispensable for several analytical applications. sigmaaldrich.com It serves as a benchmark against which production batches of Cimetidine are tested. By using a CRM, laboratories can ensure the traceability and reliability of their measurements, which is a fundamental requirement for regulatory compliance. These secondary standards often offer multi-traceability to primary pharmacopeial standards (e.g., USP, EP, BP), where available. sigmaaldrich.com The certificate of analysis accompanying the CRM provides comprehensive data on its purity and characterization, guaranteeing its suitability for its intended use. sigmaaldrich.com

| Aspect of Certified Reference Material | Description | Governing Standards |

| Qualification | Qualified as a Pharmaceutical Secondary Standard. | ISO 17034, ISO/IEC 17025 sigmaaldrich.com |

| Application | Pharma release testing, method development, QC testing. sigmaaldrich.com | Pharmacopeial Standards (USP, EP, BP) sigmaaldrich.com |

| Documentation | Supplied with a comprehensive Certificate of Analysis. sigmaaldrich.com | N/A |

Application in Analytical Method Development and Validation (AMV) for Cimetidine Formulations

The development and validation of analytical methods are crucial steps in the lifecycle of a pharmaceutical product, ensuring that the methods used for quality control are accurate, precise, and reliable. This compound is essential for this process. cleanchemlab.comclearsynth.comaquigenbio.com It is used to develop and validate analytical procedures, such as High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying Impurity B from the parent Cimetidine API and other related impurities.

During method validation, as per guidelines like the International Council for Harmonisation (ICH) Q2(R1), the reference standard for Impurity B is used to assess key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the API.

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specific range.

Accuracy & Precision: Ensuring the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest amount of the impurity that can be reliably detected and quantified.

These validated methods are then routinely used in QC laboratories for the release testing of Cimetidine drug substances and products. sigmaaldrich.com

Importance in Impurity Profiling and Control Strategies for Cimetidine Drug Substance

Control strategies are designed to ensure that the level of any given impurity in the final drug product remains below established safety thresholds. irjet.net For unidentified impurities in cimetidine formulations, ICH guidelines stipulate a threshold of ≤0.10%. Forced degradation studies, where the drug substance is subjected to stress conditions like acid/base hydrolysis and oxidation, are performed to understand potential degradation pathways and ensure the analytical method can detect all possible impurities. irjet.net

The control of this compound is achieved through:

Process Optimization: Refining the synthesis of Cimetidine to minimize the formation of Impurity B. For instance, improper pH control during synthesis can lead to its formation.

Setting Specifications: Establishing acceptance criteria for the maximum allowable level of Impurity B in the API and final product.

Routine Testing: Employing validated analytical methods (e.g., HPLC) to monitor the levels of Impurity B in each batch, ensuring compliance with regulatory standards.

LC-MS (Liquid Chromatography-Mass Spectrometry) is another powerful technique used in impurity profiling to confirm the structure of known impurities and elucidate the structure of unknown ones. chimia.chirjet.net

Theoretical Considerations in Structure-Activity Relationship (SAR) of Impurities

While this compound is primarily considered for its role in quality control, examining its structure in relation to Cimetidine and other impurities provides insight into structure-activity relationships (SAR). SAR studies explore how a molecule's chemical structure relates to its biological activity. ceon.rs

The biological activity of Cimetidine as a histamine (B1213489) H2-receptor antagonist is attributed to specific structural features: an imidazole (B134444) ring, a flexible thioether side chain, and a polar N-cyanoguanidine group. gpatindia.com Deviations in these motifs, as seen in its impurities, can significantly alter the molecule's properties. gpatindia.comuomustansiriyah.edu.iq

Cimetidine: Contains an N-cyanoguanidine group, which is a highly polar group with specific hydrogen bonding capabilities essential for its antagonist activity. gpatindia.com

This compound: The key difference lies in the terminal polar group. Impurity B possesses a methyl carbamimidate group instead of the N-cyanoguanidine. This structural alteration changes the electronic distribution and hydrogen bonding potential of the molecule, which is hypothesized to affect its interaction with the H2 receptor. cleanchemlab.com

Cimetidine EP Impurity A: This impurity features a methylisothiourea group, representing another variation of the terminal polar moiety. veeprho.com

The imidazole ring and the thioether linkage are common to Cimetidine and many of its impurities, suggesting these are core structural elements derived from the synthetic pathway. ucl.ac.uk However, the variations in the terminal group and side-chain oxidation are critical differentiators that likely render the impurities pharmacologically distinct from the parent drug.

| Compound | Key Structural Motif 1 (Heterocycle) | Key Structural Motif 2 (Side Chain) | Key Structural Motif 3 (Polar Group) |

| Cimetidine | 5-Methylimidazole | -CH₂SCH₂CH₂- (Thioether) | N-Cyanoguanidine gpatindia.com |

| This compound | 5-Methylimidazole | -CH₂SCH₂CH₂- (Thioether) | Methyl Carbamimidate cleanchemlab.comalentris.org |

| Cimetidine EP Impurity A | 5-Methylimidazole | -CH₂SCH₂CH₂- (Thioether) | S-Methylisothiourea veeprho.com |

| Cimetidine EP Impurity E | 5-Methylimidazole | -CH₂S(O)CH₂CH₂- (Sulfoxide) | N-Cyanoguanidine |

In modern pharmaceutical development, computational (in silico) tools are increasingly used as a primary method for evaluating the potential toxicity of impurities. nih.gov This is particularly important for impurities present at low levels, where conducting extensive toxicological studies may not be feasible. The ICH M7 guideline on mutagenic impurities recommends a computational toxicology assessment using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based. nih.gov

Expert Rule-Based Systems: These systems use a set of structural rules derived from known toxicological data and expert knowledge to identify structural alerts within a molecule that are associated with toxicity (e.g., mutagenicity). nih.gov

Statistical-Based (Q)SAR Models: Quantitative Structure-Activity Relationship models use statistical correlations between a set of chemical structures and their corresponding biological activities to predict the activity of new compounds. ceon.rs Tools like the OECD QSAR Toolbox are used to predict properties like genotoxicity for impurities. nih.gov

These in silico approaches are applied to impurities like this compound to:

Provide an early indication of potential genotoxic risk, guiding further analytical and toxicological testing. nih.gov

Help justify control strategies by predicting the potential harm of an impurity. lhasalimited.org

Reduce the need for extensive animal testing, aligning with ethical considerations and reducing costs. lhasalimited.orgresearchgate.net

The use of these predictive models allows for a risk-based approach to impurity management, ensuring patient safety while streamlining the drug development process. lhasalimited.orgijritcc.org

| In Silico Tool Type | Methodology | Application in Impurity Analysis |

| Expert Rule-Based Systems | Uses predefined structural rules and expert knowledge to identify toxicophores. nih.gov | Flags potential structural alerts for toxicities like mutagenicity. nih.gov |

| Statistical (Q)SAR Models | Employs statistical algorithms to correlate chemical structure with biological activity. ceon.rs | Predicts the probability of an impurity being toxic based on data from similar compounds. nih.gov |

| Molecular Docking | Simulates the interaction between a small molecule (impurity) and a biological target (receptor). jdigitaldiagnostics.com | Assesses potential binding affinity and interaction with unintended biological targets. ijritcc.orgjdigitaldiagnostics.com |

Future Directions and Research Gaps

Development of Novel Analytical Techniques for Trace Level Detection and Characterization

While current analytical methods are effective, there is a continuous drive to develop more sensitive and efficient techniques. Future research could focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods for faster analysis times and better resolution. ijprajournal.com The use of high-resolution mass spectrometry (HRMS) can provide more detailed structural information, especially for novel or trace-level impurities. apacsci.com Additionally, the development of analytical methods for the ultra-trace level measurement of potential genotoxic impurities is an area of growing importance. nih.gov

Advanced Understanding of Complex Impurity Formation Mechanisms in Pharmaceutical Processes

A deeper understanding of the kinetics and thermodynamics of impurity formation can lead to more robust control strategies. mt.com This includes studying the impact of minor variations in raw materials and process conditions on the impurity profile. In-situ reaction monitoring techniques, such as ReactIR, can provide real-time data on the formation of impurities, allowing for a more dynamic and responsive approach to process control.

Strategies for Impurity Mitigation and Control in Large-Scale Manufacturing Processes

Scaling up a manufacturing process from the laboratory to an industrial scale can present new challenges in impurity control. grace.com Research into innovative purification techniques, such as continuous chromatography or specialized crystallization methods, could lead to more efficient removal of impurities at a large scale. The implementation of Quality by Design (QbD) principles can help in building quality into the manufacturing process from the outset, leading to a more consistent and well-controlled impurity profile. mt.com

Integration of Advanced Data Analytics and Chemometrics in Impurity Profiling

The large datasets generated during pharmaceutical development and manufacturing can be leveraged to gain new insights into impurity formation and control. mdpi.com Chemometrics, which involves the use of mathematical and statistical methods, can be applied to analyze complex analytical data from techniques like HPLC and spectroscopy. nih.govnih.gov This can help in identifying trends and correlations that may not be apparent from a simple analysis of the data. researchgate.net The use of predictive modeling and machine learning algorithms could also help in forecasting impurity levels based on process parameters, allowing for proactive control measures. apacsci.com

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Cimetidine EP Impurity B in pharmaceutical formulations?

-

Methodology : High-performance liquid chromatography (HPLC) with UV detection is the standard method. The USP monograph for cimetidine specifies using a relative response factor (RRF) to calculate impurity levels. For example, the formula:

where and are cimetidine concentrations in standard and test solutions, and , are peak responses .

-

Critical Considerations : Ensure method validation per ICH Q2(R1) for specificity, linearity, and precision. Cross-reference with mass spectrometry (LC-MS) for structural confirmation if discrepancies arise .

Q. How is the synthesis pathway of this compound characterized, and what intermediates are critical for its formation?

- Methodology : Trace the synthetic route using forced degradation studies (e.g., acid/base hydrolysis, oxidation). For example, oxidation of cimetidine’s thioether group may generate sulfoxide derivatives, a common impurity pathway. Use nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to identify intermediates .

- Data Interpretation : Compare retention times and spectral data with known impurities. Note that batch-to-batch variability in starting materials or reaction conditions can alter impurity profiles .

Q. What regulatory thresholds apply to this compound, and how are these justified in compliance with ICH guidelines?

- Guidelines : ICH Q3B(R2) mandates that unidentified impurities ≤0.10% and total impurities ≤1.0% are acceptable for drugs with a maximum daily dose ≤2 g. Justification requires toxicological risk assessments, including Ames testing for mutagenicity .

- Documentation : Include impurity fate studies (e.g., purge factors during synthesis) and reference ICH M7(R1) for mutagenic impurities if structural alerts are present .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data between HPLC and LC-MS methods?

- Methodology : Perform mass balance studies to reconcile discrepancies. For example, if LC-MS detects an impurity not observed in HPLC, assess ionization efficiency or matrix effects. Use orthogonal methods like capillary electrophoresis (CE) for cross-validation .

- Case Study : In one study, sulfoxide impurities showed poor UV absorbance but strong MS signals, necessitating RRF adjustments in HPLC calculations .

Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in vivo?

- Approach : Use radiolabeled cimetidine (e.g., ) in animal models to track impurity metabolites. Liver microsome assays can identify cytochrome P450 (CYP)-mediated transformations. Key metabolites to monitor include cimetidine sulfoxide and hydroxylated derivatives .

- Data Analysis : Correlate metabolite profiles with toxicity endpoints (e.g., reproductive impairments in rats) to assess clinical relevance .

Q. How can researchers develop a stability-indicating method for this compound under varied storage conditions?

- Protocol : Subject cimetidine formulations to accelerated stability conditions (40°C/75% RH for 6 months). Use design-of-experiment (DoE) models to evaluate degradation kinetics. Monitor impurity levels and degradation products via HPLC-MS .

- Validation : Include robustness testing for pH, temperature, and mobile phase variations. Refer to ICH Q1A(R2) for stability testing criteria .

Q. What challenges arise in synthesizing reference standards for this compound, and how are they addressed?

- Challenges : Difficulty in isolating low-abundance impurities or replicating stereochemistry. For example, nitrosamine analogs may require custom synthesis under inert conditions .

- Solutions : Use preparative chromatography for isolation. If synthesis is unfeasible, justify via computational modeling (e.g., quantum mechanics to predict reactivity) or literature evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.